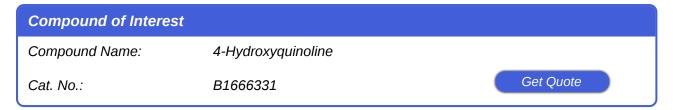


# 4-Hydroxyquinoline: A Comprehensive Technical Guide

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An In-depth Exploration of the Chemical Properties, Biological Activities, and Experimental Protocols of **4-Hydroxyquinoline** for Researchers, Scientists, and Drug Development Professionals.

**4-Hydroxyquinoline**, a heterocyclic aromatic organic compound, is a significant molecule in medicinal chemistry and biological research. Its versatile scaffold has been the basis for the development of numerous therapeutic agents and serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a detailed overview of **4-hydroxyquinoline**, encompassing its fundamental properties, synthesis, biological significance, and relevant experimental methodologies.

## **Core Properties of 4-Hydroxyquinoline**

**4-Hydroxyquinoline**, also known as 4-quinolinol or kynurine, exists in tautomeric equilibrium with 1H-quinolin-4-one.[1] Its chemical and physical properties are summarized in the table below.



| Property                    | Value   |
|-----------------------------|---|
| CAS Number                  | 611-36-9[1][2][3][4]  |
| Molecular Formula           | C <sub>9</sub> H <sub>7</sub> NO  |
| Molecular Weight            | 145.16 g/mol  |
| Appearance                  | Light yellowish to light brown crystalline powder   |
| Melting Point               | 199-206 °C, 200-202 °C (lit.), 203 °C   |
| Boiling Point               | 264.27 °C (Predicted)   |
| Solubility                  | Soluble in methanol, DMF, DMSO, ethanol, chloroform, dichloromethane, and acetone.  Sparingly soluble in hot water. |
| pKa (Dissociation Constant) | Information available in the IUPAC Digitized pKa<br>Dataset.  |
| UV Absorption Maxima        | 232, 317, 330 nm  |

# **Chemical Synthesis and Reactivity**

The synthesis of **4-hydroxyquinoline** and its derivatives has been a subject of extensive research, leading to the development of several synthetic routes.

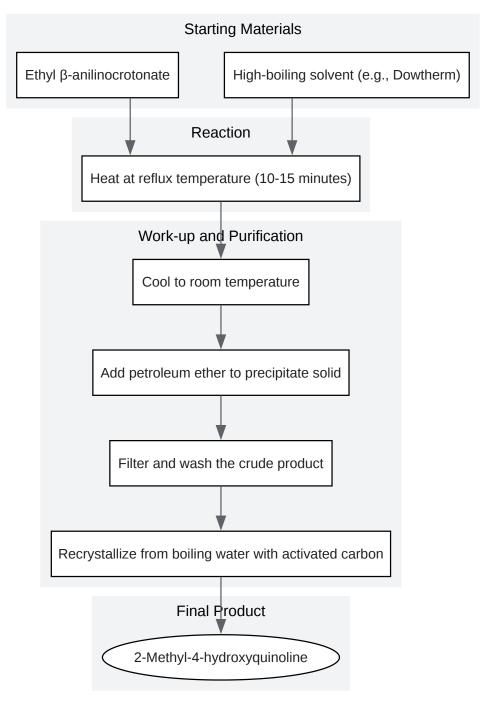
### **Synthesis Methods**

One of the classical methods for synthesizing **4-hydroxyquinoline**s is the Conrad-Limpach reaction. This involves the condensation of an aniline with a  $\beta$ -ketoester. An alternative approach involves the cyclization of ethyl  $\beta$ -anilinocrotonate in a high-boiling solvent like Dowtherm. Other methods include the dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline compounds using palladium black and a hydrogen acceptor.

A general workflow for the synthesis of 2-methyl-**4-hydroxyquinoline** via the cyclization of ethyl  $\beta$ -anilinocrotonate is depicted below.



### General Synthesis Workflow for 2-Methyl-4-Hydroxyquinoline



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Caption: Synthesis of 2-methyl-4-hydroxyquinoline.



### **Chemical Reactivity**

The **4-hydroxyquinoline** scaffold exhibits both electrophilic and nucleophilic properties. The C3 position is particularly reactive due to the electronic effects of the hydroxyl and carbonyl groups, making it susceptible to reactions like halogenation and coupling. The hydroxyl group can undergo reactions such as tosylation. Furthermore, derivatives of **4-hydroxyquinoline** can undergo various reactions, including aminomethylation via the modified Mannich reaction and Knoevenagel condensation with aromatic aldehydes.

## **Biological Activities and Applications**

**4-Hydroxyquinoline** and its derivatives exhibit a broad spectrum of biological activities, making them valuable in drug discovery and development.

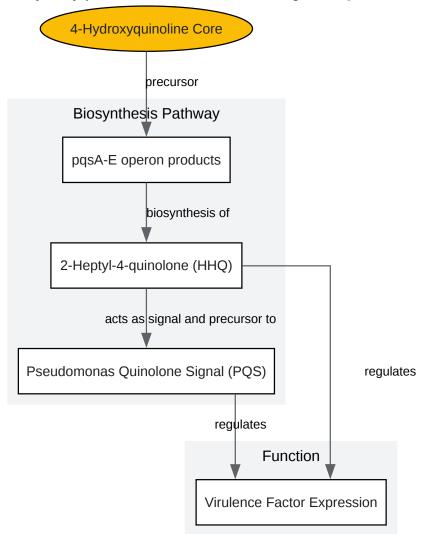
### **Antimicrobial and Antifungal Activity**

**4-Hydroxyquinoline** is a known antimicrobial agent with growth-inhibitory effects against intestinal bacteria. It forms the core structure of quinolone antibiotics. Its derivatives have also demonstrated notable antifungal properties.

## Quorum Sensing in Pseudomonas aeruginosa

**4-Hydroxyquinoline** is a precursor in the biosynthesis of 2-alkyl-4(1H)-quinolones (AQs), which are quorum-sensing signal molecules in the bacterium Pseudomonas aeruginosa. These molecules, such as 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor 2-heptyl-4-quinolone (HHQ), regulate the expression of virulence factors. The biosynthesis of these molecules is dependent on the pqsA-E operon.





Role of 4-Hydroxyquinoline in Pseudomonas aeruginosa Quorum Sensing

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Caption: **4-Hydroxyquinoline** in bacterial communication.

## **Cytotoxic and Anticancer Potential**

Derivatives of **4-hydroxyquinoline** have been investigated for their cytotoxic effects against various cancer cell lines. Some derivatives have shown selective toxicity towards multidrug-



resistant cancer cells. This highlights the potential of the **4-hydroxyquinoline** scaffold in the development of novel anticancer agents.

## **Other Applications**

- Antioxidant: 4-Hydroxyquinolines possess antioxidative properties and have been studied for their potential in developing strategies against neurodegenerative diseases associated with oxidative stress.
- Analytical Chemistry: It is used as a fluorescent detection reagent for metal ions like iron(III).
- Enzyme Inhibition: Certain derivatives, such as 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), are known to inhibit respiratory chain enzymes.
- Research Tool: 4-hydroxyquinoline is used as a fluorescent product to measure the activity
  of monoamine oxidase.

# Experimental Protocols General Synthesis of Knoevenagel Derivatives

A common experimental protocol for the synthesis of Knoevenagel derivatives from **4-hydroxyquinoline**s involves the following steps:

- A mixture of the **4-hydroxyquinoline** derivative, an aromatic aldehyde, and piperidine in a suitable solvent (e.g., ethanol) is prepared.
- The reaction mixture is heated under reflux for a specified period, typically ranging from 2 to 10 hours.
- After completion of the reaction (monitored by TLC), the solvent is evaporated.
- The crude product is then purified, often by column chromatography, to yield the desired Knoevenagel derivative.

### **Quantitative Analysis**

Several chromatographic techniques are employed for the quantitative analysis of quinoline compounds.







High-Performance Liquid Chromatography (HPLC):

- Sample Preparation: A common method involves ultrasonic extraction of the sample with a suitable solvent like acetonitrile.
- Chromatographic Conditions: Separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of water and methanol, with the pH adjusted using an acid like orthophosphoric acid.
- Detection: UV detection is commonly used, with the wavelength set according to the absorption maxima of the analytes.



# Sample Preparation Weigh Sample Solvent Extraction (e.g., Acetonitrile) Ultrasonic Extraction Filter Extract HPLC Analysis Inject Sample onto C18 Column Mobile Phase Elution **UV** Detection Data Analysis Generate Chromatogram

### General Workflow for HPLC Analysis of Quinoline Compounds

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Quantify using Calibration Curve

Caption: Workflow for quantitative HPLC analysis.



#### Other Analytical Techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives of 4hydroxyquinoline.
- Thin-Layer Chromatography (TLC): A simple and cost-effective method for the separation and qualitative analysis of **4-hydroxyquinoline** and its derivatives. Densitometry can be used for quantification.

### Conclusion

**4-Hydroxyquinoline** is a compound of significant interest due to its versatile chemical nature and broad range of biological activities. Its role as a key structural motif in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents, continues to drive research. Furthermore, its involvement in bacterial quorum sensing opens up avenues for the development of novel anti-virulence therapies. The synthetic and analytical methodologies outlined in this guide provide a foundation for further exploration and utilization of this important heterocyclic compound.

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